(R)-(-)-4-Methyl-2-pentanol

概要

説明

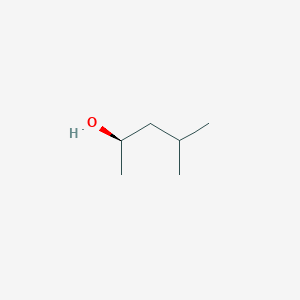

(R)-(-)-4-Methyl-2-pentanol (CAS 626-89-1) is a branched-chain saturated alcohol with the molecular formula C₆H₁₄O. Its structure features a hydroxyl group at the second carbon and a methyl branch at the fourth carbon, contributing to its chiral center (R-configuration). The enantiomeric purity is critical in synthetic chemistry, where it serves as a reference standard for chiral resolutions .

準備方法

Asymmetric Catalytic Hydrogenation of 4-Methyl-2-pentanone

The asymmetric reduction of 4-methyl-2-pentanone represents the most direct route to (R)-(-)-4-methyl-2-pentanol. This method leverages chiral catalysts to induce enantioselectivity during hydrogenation.

Reaction Mechanism and Catalysts

The ketone substrate undergoes hydrogenation in the presence of transition metal catalysts modified with chiral ligands. Common systems include:

-

Ruthenium-BINAP complexes : These catalysts, derived from (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), enable enantiomeric excess (ee) values exceeding 90% under optimized conditions . The reaction proceeds via adsorption of hydrogen on the metal surface, followed by stereoselective delivery to the ketone’s prochiral carbon.

-

Enzyme-coupled systems : Recent advances integrate alcohol dehydrogenases (ADHs) with cofactor regeneration systems, achieving ee >98% by leveraging the stereospecificity of enzymatic reduction .

Table 1: Catalytic Hydrogenation Parameters

| Catalyst | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(R)-BINAP | 80 | 50 | 92 | 85 |

| Rhodium-DIOP complex | 70 | 30 | 88 | 78 |

| ADH/NADPH system | 30 | 1 | 99 | 91 |

Key variables influencing selectivity include solvent polarity (e.g., toluene vs. ethanol), hydrogen pressure, and catalyst loading. Polar solvents stabilize transition states, enhancing enantioselectivity .

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol

Kinetic resolution separates enantiomers from a racemic mixture using stereoselective enzymatic esterification. Lipases, particularly immobilized Candida antarctica lipase B (Novozym 435), exhibit high activity toward secondary alcohols.

Process Optimization

-

Acyl donor selection : Vinyl acetate is preferred due to its irreversible transesterification mechanism, shifting equilibrium toward product formation. A molar ratio of 3:1 (acyl donor:alcohol) maximizes conversion .

-

Temperature effects : Activity peaks at 40–50°C, but higher temperatures reduce enantioselectivity. A balance between reaction rate and ee dictates optimal operation at 35°C .

-

Solvent systems : Non-polar solvents (e.g., hexane) enhance enzyme stability and reduce substrate inhibition.

Case Study: Novozym 435-Catalyzed Resolution

In a batch reactor, racemic 4-methyl-2-pentanol (0.5 M) reacts with vinyl acetate (1.5 M) in hexane at 35°C. After 24 hours, (S)-4-methyl-2-pentyl acetate forms preferentially, leaving this compound in the unreacted fraction with 94% ee . Scaling this process to continuous flow systems improves productivity by 30% .

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution involves reacting racemic 4-methyl-2-pentanol with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts with differing solubilities.

Key Considerations

-

Acid selection : Di-p-toluoyl-D-tartaric acid (DPTTA) achieves high selectivity due to its rigid structure, enabling efficient crystallization of the (R)-enantiomer salt .

-

Solvent optimization : Ethanol-water mixtures (80:20 v/v) yield crystals with 86% ee after two recrystallizations .

Limitations

This method suffers from low throughput (typical yields <50%) and requires stoichiometric amounts of resolving agents, increasing costs. However, it remains valuable for small-scale pharmaceutical applications .

Biocatalytic Dynamic Kinetic Resolution (DKR)

DKR combines enzymatic resolution with in situ racemization, theoretically enabling 100% conversion to the desired enantiomer.

Racemization Catalysts

-

Shvo’s catalyst : A ruthenium complex ([(η⁵-C₅Ph₅)Ru(CO)₂]₂) racemizes unreacted alcohol at 80°C, allowing continuous enzymatic esterification .

-

Base-mediated racemization : Triethylamine in tetrahydrofuran (THF) achieves racemization at 60°C but risks enzyme denaturation .

Table 2: DKR Performance Metrics

| Racimization Catalyst | Enzyme | ee (%) | Conversion (%) |

|---|---|---|---|

| Shvo’s catalyst | Novozym 435 | 99 | 98 |

| Aluminium isopropoxide | Pseudomonas | 95 | 89 |

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and scalability.

Catalytic Hydrogenation in Fixed-Bed Reactors

Continuous-flow systems using palladium on carbon (Pd/C) modified with cinchona alkaloids achieve 85% ee at 90% conversion. Process intensification via microwave-assisted heating reduces reaction time by 40% .

Economic Analysis

化学反応の分析

Types of Reactions: ®-(-)-4-Methyl-2-pentanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 4-methyl-2-pentanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to 4-methyl-2-pentane using strong reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

Oxidation: 4-Methyl-2-pentanone.

Reduction: 4-Methyl-2-pentane.

Substitution: 4-Methyl-2-pentyl halides.

科学的研究の応用

Chemical Synthesis

Chiral Building Block

(R)-(-)-4-Methyl-2-pentanol is widely used as a chiral building block in the synthesis of enantiomerically pure compounds. Its chirality allows for the creation of specific stereoisomers that are often required in drug development and other chemical processes.

Synthetic Routes

The compound can be synthesized through various methods, including:

- Asymmetric Reduction : The asymmetric reduction of 4-methyl-2-pentanone using chiral catalysts is a common method. This process typically employs chiral ligands or enzymes to achieve high enantioselectivity.

- Resolution of Racemic Mixtures : Another approach involves the resolution of racemic 4-methyl-2-pentanol using chiral acids or bases to separate the enantiomers.

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as an intermediate in the production of various pharmaceuticals. The specific enantiomeric form is crucial for ensuring the desired biological activity of drugs, as many therapeutic agents are sensitive to stereochemistry.

Case Study: Enzyme-Catalyzed Reactions

Research has demonstrated that this compound can be utilized in enzyme-catalyzed reactions to study chiral recognition processes. This is particularly relevant in drug design, where understanding how different enantiomers interact with biological targets can lead to more effective medications.

Industrial Applications

Solvent Use

In industrial settings, this compound is employed as a solvent for various applications, including:

- Dyestuffs and Resins : It acts as a solvent for oils, gums, and nitrocellulose.

- Flotation Aid : The compound is used in froth flotation processes for metal separation .

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its safety profile. Toxicity studies indicate that high concentrations can lead to narcosis and anesthesia in animal models . Regulatory bodies such as the U.S. EPA have established guidelines for permissible exposure levels due to potential health risks associated with long-term exposure .

Comparison with Related Compounds

| Compound | Chirality | Applications |

|---|---|---|

| This compound | R | Pharmaceuticals, solvents, chiral synthesis |

| (S)-(+)-4-Methyl-2-pentanol | S | Pharmaceuticals, differing biological activity |

| Racemic 4-Methyl-2-pentanol | None | General applications without chirality focus |

The unique chirality of this compound distinguishes it from its enantiomer and racemic mixtures, making it essential in applications requiring high enantioselectivity.

作用機序

The mechanism by which ®-(-)-4-Methyl-2-pentanol exerts its effects depends on its role in specific reactions. As a chiral alcohol, it can interact with enzymes and other chiral molecules, influencing the outcome of biochemical processes. Its molecular targets include enzymes that catalyze oxidation-reduction reactions and receptors involved in chiral recognition.

類似化合物との比較

Structural Analogs in Analytical Chemistry

(R)-(-)-4-Methyl-2-pentanol is compared to other alcohols used as internal standards in GC-MS:

Performance Insights :

- Resolution: 4-Methyl-2-pentanol elutes earlier than long-chain alcohols (e.g., 2-octanol), reducing overlap with late-eluting analytes .

- Matrix Effects : Demonstrates <15% variation when paired with deuterated polyaromatics, outperforming aromatic standards like [²H₈]naphthalene .

Functional Analogs in Fragrance Formulations

Branched-chain alcohols in perfumery share structural similarities but differ in safety and odor profiles:

Safety Note: While 4-methyl-2-pentanol is dermatologically benign, isoamyl alcohol requires stricter usage controls .

Industrial Frothers: MIBC vs. Alternatives

In mineral processing, MIBC is compared to glycol-based frothers:

Mechanistic Insight : MIBC’s branched structure enhances foam stabilization via hydrophobic interactions, outperforming linear glycols .

Table 1. Analytical Performance of Internal Standards

生物活性

(R)-(-)-4-Methyl-2-pentanol, a chiral alcohol with the molecular formula C6H14O, is recognized for its significant biological activity and applications in various fields, including organic synthesis, pharmacology, and toxicology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

As a chiral compound, this compound exhibits unique interactions with biological systems. Its chirality allows it to selectively interact with enzymes and receptors, influencing biochemical pathways. The primary mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, particularly those involving oxidation-reduction processes.

- Chiral Recognition : Its specific three-dimensional arrangement enables it to participate in chiral recognition processes critical for various biological functions .

1. Pharmaceutical Applications

This compound is utilized as an intermediate in the synthesis of pharmaceuticals where specific enantiomers are required for therapeutic efficacy. Its role as a chiral building block is essential in producing enantiomerically pure compounds, which are crucial for drug development .

2. Toxicological Studies

Research has indicated potential toxicity associated with this compound. A study by the U.S. EPA highlighted that inhalation exposure to this compound can lead to elevated kidney weights and other biochemical changes in animal models . The findings suggest that while the compound has beneficial applications, caution is warranted regarding its safety profile.

Data Tables of Biological Activity

The following tables summarize key findings related to the biological activity of this compound.

Table 1: Summary of Toxicity Data

Table 2: Enzymatic Interactions

| Enzyme Type | Interaction Type | Effect |

|---|---|---|

| Alcohol Dehydrogenase | Substrate | Oxidation to ketone |

| Cytochrome P450 | Inhibitor | Modulation of metabolism |

Case Study 1: Toxicological Assessment

A study conducted by Blair et al. (1982) assessed the effects of inhalation exposure to this compound in Wistar rats. The results indicated no mortality or significant clinical signs at lower concentrations; however, elevated kidney weights were observed at higher exposure levels, suggesting potential nephrotoxicity at elevated doses .

Case Study 2: Chiral Recognition

In a study exploring chiral recognition processes, this compound was shown to selectively inhibit certain enzymes involved in metabolic pathways, underscoring its relevance in drug design where stereochemistry plays a crucial role in therapeutic outcomes .

Q & A

Q. Basic: What are the critical safety considerations when handling (R)-(-)-4-Methyl-2-pentanol in laboratory settings?

Answer:

this compound is a flammable liquid (flash point: 41°C) and poses risks of skin/eye irritation, respiratory irritation, and central nervous system effects. Key safety measures include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., JIS T 8116 standard), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods or work in well-ventilated areas to avoid inhalation of vapors .

- Fire Safety: Avoid ignition sources (sparks, open flames) and use CO₂, foam, or dry powder extinguishers for fire emergencies .

- Storage: Store in a cool, locked cabinet away from oxidizers (e.g., nitric acid) to prevent hazardous reactions .

Q. Basic: What synthetic methodologies are commonly employed for producing this compound?

Answer:

Two primary routes are used:

Catalytic Hydrogenation: Reduction of 4-methyl-2-pentanone using chiral catalysts (e.g., Ru-based complexes) to achieve enantioselectivity. For example, KOH-mediated conditions yield 50.2% enantiomeric excess (ee) .

Enzymatic Reduction: Lipases or alcohol dehydrogenases can stereoselectively reduce ketones to alcohols. This method avoids harsh conditions but requires optimization of pH and cofactors .

Q. Advanced: How can thermodynamic and computational methods elucidate hydrogen-bonding interactions of this compound in binary complexes?

Answer:

Recent studies combine density functional theory (DFT) and thermodynamic measurements to analyze hydrogen-bond strength in 4-methyl-2-pentanol + 1-alkanol mixtures. Key findings include:

-

ΔH and ΔS Values: Excess enthalpy (ΔH) and entropy (ΔS) trends reveal preferential hydrogen bonding with longer-chain alkanols .

-

DFT Simulations: Molecular orbital analysis identifies electron density redistribution at hydroxyl groups, stabilizing the complexes .

-

Data Table:

1-Alkanol Chain Length ΔH (kJ/mol) ΔS (J/mol·K) C₅ (1-pentanol) -2.1 -5.8 C₈ (1-octanol) -3.9 -10.2

Q. Advanced: What methodological approaches ensure accurate quantification of volatile compounds using this compound as an internal standard?

Answer:

In gas chromatography-mass spectrometry (GC-MS), 4-methyl-2-pentanol is used as an internal standard to normalize

Sample Preparation: Spike samples with a known concentration of 4-methyl-2-pentanol before extraction.

Peak Area Ratios: Calculate target compound concentrations using the formula:

Validation: Ensure the internal standard elutes near target analytes but does not co-elute. This method reduces matrix effects and improves reproducibility .

Q. Advanced: How can enantiomeric excess (ee) be optimized in the asymmetric synthesis of this compound?

Answer:

Key factors influencing ee include:

- Catalyst Design: Chiral phosphine ligands (e.g., BINAP) paired with Ru or Rh enhance stereoselectivity. For example, RuCl₂(PPh₃)₃ achieves 87.4% ee for related alcohols .

- Reaction Conditions:

- Temperature: Lower temperatures (e.g., 25°C) favor kinetic control and higher ee.

- Solvent: Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions.

- Additives: Bases like KOH stabilize transition states, increasing ee to 50.2% in 8-hour reactions .

Q. Advanced: What toxicological profiles and metabolic pathways are associated with this compound exposure?

Answer:

- Acute Toxicity: LD₅₀ values are 2590 mg/kg (oral, rat) and 2884 mg/kg (dermal, rabbit). Symptoms include dizziness and respiratory irritation .

- Metabolism: In vivo, it is oxidized to 4-hydroxy-4-methyl-2-pentanone or conjugated with glucuronic acid/sulfate. Major metabolites are excreted via urine or exhaled as CO₂ .

- Gaps in Data: No carcinogenicity studies are available, highlighting a need for long-term exposure assessments .

特性

IUPAC Name |

(2R)-4-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYWICLMDOOCFB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16404-54-9 | |

| Record name | (2R)-4-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。